molecular formula C19H18F3NO2 B1321624 2-Morpholinomethyl-3'-trifluoromethylbenzophenone CAS No. 898750-80-6

2-Morpholinomethyl-3'-trifluoromethylbenzophenone

Cat. No.: B1321624
CAS No.: 898750-80-6
M. Wt: 349.3 g/mol
InChI Key: VDHSYDJZXKTZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholinomethyl-3'-trifluoromethylbenzophenone ( 898750-80-6) is a high-value chemical building block with the molecular formula C19H18F3NO2 and a molecular weight of 349.35 . This compound, characterized by its benzophenone core structure, incorporates two key functional groups: a morpholinomethyl moiety and a trifluoromethyl group . The integration of these features makes it a particularly valuable intermediate in sophisticated organic synthesis pipelines. Its primary research application lies in the discovery and development of new pharmaceutical compounds, where it is utilized as an advanced building block or intermediate . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, lipophilicity, and bioavailability in drug candidates, while the morpholine ring is a common pharmacophore that can influence biological activity and solubility . As a solid, it has a predicted high boiling point of approximately 454°C and a flash point of around 228°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this compound to expedite their projects in medicinal chemistry and as a key precursor in the synthesis of more complex, target-oriented molecules.

Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSYDJZXKTZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615824
Record name {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-80-6
Record name {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Types of Reactions:

    Oxidation: 2-Morpholinomethyl-3’-trifluoromethylbenzophenone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzophenone core are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzophenone core.

    Reduction: Reduced forms of the compound, often resulting in the formation of alcohols or amines.

    Substitution: Substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

One of the primary applications of 2-Morpholinomethyl-3'-trifluoromethylbenzophenone is as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate the polymerization of monomers into polymers. This property is crucial for:

  • Coatings : Enhancing durability and resistance to environmental factors.
  • Adhesives : Improving bonding strength and curing times.
  • Dental Materials : Providing quick-setting properties for dental applications.

Pharmaceutical Applications

The compound is also being explored for its potential in drug development:

  • Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC). For instance, related compounds have shown IC50 values ranging from 1.48 µM to 68.9 µM against NSCLC cells.

Organic Synthesis

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitutions : The morpholine or trifluoromethyl groups can be replaced by other functional groups.
  • Oxidation and Reduction Reactions : These can be performed using common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Table 1: Photoinitiator Efficiency

ParameterValue
Light WavelengthUV range (200-400 nm)
ConcentrationVariable (typically 1-5% w/w)
Polymerization SpeedFast (seconds to minutes)
StabilityHigh under UV exposure

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Notes
15aA5492.52High potency
16aNCI-H230.49Most potent
4bA5491.48Comparable to staurosporine

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various derivatives of benzophenone on NSCLC cell lines. The results indicated that modifications such as the introduction of the morpholinomethyl group significantly enhanced cytotoxicity compared to other derivatives lacking this substitution. The most effective compounds were further evaluated for their effects on apoptosis, revealing substantial increases in apoptotic rates compared to controls.

Case Study 2: Application in Dental Materials

In dental applications, the use of this compound as a photoinitiator has demonstrated improved curing times and mechanical properties of dental composites, making it a valuable component in modern dental materials.

Mechanism of Action

The mechanism of action of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholinomethyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural analogs of 2-Morpholinomethyl-3'-trifluoromethylbenzophenone differ primarily in the heterocyclic substituent (e.g., azetidine, pyrrolidine, piperidine) and the position of the trifluoromethyl group. Below is a systematic comparison based on molecular structure, physicochemical properties, and research applications.

Structural Comparison

Table 1: Key Structural Features of Selected Analogs
Compound Name Heterocycle CF₃ Position Molecular Formula Molecular Weight CAS Number
This compound Morpholine (6-membered, O/N) 3' Not explicitly provided - Discontinued
2-Azetidinomethyl-3'-trifluoromethylbenzophenone Azetidine (4-membered) 3' C₁₈H₁₆F₃NO 331.33 898773-81-4
2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone Pyrrolidine (5-membered) 3' C₁₉H₁₈F₃NO 333.36 898774-81-7
3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone Pyrrolidine 3,4,5 C₁₈H₁₅F₃NO 330.31 Not provided

Key Observations :

  • CF₃ Position: The 3'-CF₃ substitution is shared across several analogs, but compounds like 3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone feature multiple fluorine atoms, increasing lipophilicity and electron-withdrawing effects .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data
Property 2-Morpholinomethyl-3'-CF₃-Benzophenone 2-Azetidinomethyl-3'-CF₃-Benzophenone 2-Pyrrolidinomethyl-3'-CF₃-Benzophenone
Solubility Moderate (polar solvents) Lower (due to smaller heterocycle) Moderate
Melting Point Not reported 120–122°C 115–117°C
UV Absorption λₘₐₓ ~290 nm (estimated) λₘₐₓ ~285 nm λₘₐₓ ~295 nm
Stability Higher (morpholine’s low ring strain) Lower (azetidine’s higher strain) Moderate

Functional Insights :

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity, making these compounds effective in photopolymerization initiators or kinase inhibitors. Morpholine derivatives may exhibit better solubility in aqueous systems compared to azetidine analogs .
  • Thermal Stability : Morpholine’s larger ring reduces decomposition rates under thermal stress, as seen in differential scanning calorimetry (DSC) studies .

Biological Activity

2-Morpholinomethyl-3'-trifluoromethylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound features a morpholinomethyl group and a trifluoromethyl group attached to a benzophenone core. This unique structure contributes to its lipophilicity and interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Oxidative Stress Induction : It induces oxidative stress and DNA damage in cancer cells, leading to apoptosis. This mechanism involves the upregulation of pro-apoptotic genes such as p53 and Bax .
  • Cell Cycle Arrest : Studies indicate that the compound can arrest the cell cycle in the G0/G1 phase, which is crucial for inhibiting tumor growth .

Biological Activity Evaluation

Research has highlighted several key areas where this compound exhibits significant biological activity:

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including prostate cancer (PC-3) cells, with IC50 values ranging from 9.86 µM to 11.17 µM .
Cell LineIC50 (µM)
PC-39.86
K56211.17
T47D9.96
  • Wound Healing Assays : The compound significantly reduces cell migration in wound healing assays, indicating its potential to inhibit metastasis .

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound leads to a substantial increase in apoptosis rates among cancer cells:

  • At a concentration of 10 µM, apoptosis rates reached approximately 63.23%, comparable to positive control treatments .

Case Studies

A detailed study focused on the effects of this compound on PC-3 cells provided insights into its mechanisms:

  • Colony Formation Assay : This assay demonstrated a dose-dependent inhibition of colony formation by PC-3 cells.
  • Reactive Oxygen Species (ROS) Assay : The compound increased ROS levels significantly, indicating its role in inducing oxidative stress leading to apoptosis .

Comparative Analysis

When compared to structurally similar compounds, such as 2-Morpholinomethylbenzophenone and 3'-Trifluoromethylbenzophenone, it was noted that:

  • The presence of both morpholinomethyl and trifluoromethyl groups in this compound enhances its biological activity compared to derivatives lacking one or both functional groups .
CompoundUnique FeaturesBiological Activity
2-MorpholinomethylbenzophenoneLacks trifluoromethyl groupReduced activity
3'-TrifluoromethylbenzophenoneLacks morpholinomethyl groupReduced activity
This compound Both groups presentSignificant activity

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